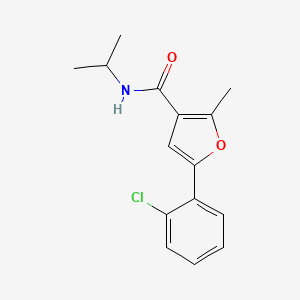

5-(2-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide

Description

5-(2-Chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide is a furan-3-carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and an isopropyl (propan-2-yl) group attached to the carboxamide nitrogen. Its molecular formula is C₁₅H₁₅ClNO₂, yielding a molecular weight of 276.74 g/mol.

Properties

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-N-propan-2-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-9(2)17-15(18)12-8-14(19-10(12)3)11-6-4-5-7-13(11)16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKKFPFCHALZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(2-chlorophenyl)-2-methyl-N-(propan-2-yl)furan-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a chlorophenyl group, a methyl group, and an isopropyl amide moiety. Its structural formula can be represented as:

This unique arrangement of functional groups contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.

- Receptor Modulation : It could bind to cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes its cytotoxic effects against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Apoptosis induction via caspase activation |

| U-937 (Leukemia) | 3.8 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 5.1 | Modulation of signal transduction pathways |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, preliminary data indicate that this compound may possess antiviral activity. In vitro studies have shown that it can inhibit viral replication in certain models, although detailed mechanisms remain under investigation.

Case Studies

-

Case Study 1: MCF-7 Cell Line

- In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including elevated levels of cleaved caspase-3 and PARP.

-

Case Study 2: U-937 Cell Line

- Research demonstrated that the compound caused significant cell cycle arrest in U-937 cells, indicating potential utility in leukemia treatment strategies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the furan ring or substituents on the phenyl group can enhance or diminish activity:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring increases lipophilicity, which may enhance cellular uptake.

- Amide Group : The isopropyl amide enhances binding affinity to target proteins, suggesting that variations in this moiety could yield compounds with improved efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formulas.

Structure-Activity Relationship (SAR) Insights

BT51738 (with CF₃) has higher molecular weight and lipophilicity compared to the target compound, which may influence membrane permeability .

Heterocycles (thiazole, thiadiazole): Introduce hydrogen-bonding sites but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.